molecular formula C24H18N6O B2732091 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide CAS No. 891101-56-7

2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide

Cat. No.: B2732091
CAS No.: 891101-56-7
M. Wt: 406.449
InChI Key: ULZCIBAXRUCOTG-UHFFFAOYSA-N
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Description

2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a triazolo-pyridazine core, which is known for its significant pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide typically involves multiple steps. One common method involves the cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters under acid-catalyzed conditions . This reaction leads to the formation of the triazolo ring on the thiadiazole structure. The reaction conditions often include refluxing in ethanol with a catalytic amount of piperidine for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-{4-[3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]phenyl}acetamide is unique due to its specific structure, which allows for a wide range of interactions with biological targets. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

2-phenyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N6O/c31-23(16-17-6-2-1-3-7-17)26-19-11-9-18(10-12-19)20-13-14-22-27-28-24(30(22)29-20)21-8-4-5-15-25-21/h1-15H,16H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULZCIBAXRUCOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=CC=N5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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